molecular formula C4H6N2OS B8510427 4-(methylamino)-1,3-thiazol-2(5H)-one

4-(methylamino)-1,3-thiazol-2(5H)-one

Cat. No.: B8510427
M. Wt: 130.17 g/mol
InChI Key: HQYIZNXNJYLNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylamino)-1,3-thiazol-2(5H)-one (CAS 34551-16-1) is a chemical compound with the molecular formula C4H7N3OS and a molecular weight of 145.18 g/mol . It has a density of approximately 1.58 g/cm³ and a predicted boiling point of 261.4°C at 760 mmHg . Acute toxicological studies in mice have reported an intraperitoneal LD50 of 616 mg/kg, with observed toxic effects including convulsions . Thiazole derivatives, as a class of compounds, are of significant interest in medicinal chemistry due to their wide range of biological activities. They are frequently investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents . The structural motif of the thiazole ring is a key building block found in various pharmacologically active molecules, making this compound a valuable intermediate for the synthesis of novel bioactive substances and for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C4H6N2OS

Molecular Weight

130.17 g/mol

IUPAC Name

4-methylimino-1,3-thiazolidin-2-one

InChI

InChI=1S/C4H6N2OS/c1-5-3-2-8-4(7)6-3/h2H2,1H3,(H,5,6,7)

InChI Key

HQYIZNXNJYLNCQ-UHFFFAOYSA-N

Canonical SMILES

CN=C1CSC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 4-(Methylamino)-1,3-thiazol-2(5H)-one

Compound Name Substituents/Modifications Key Features
4-Hydroxy-1,3-thiazol-2(5H)-one Hydroxy group at position 4 Lacks methylamino group; foundational for thiazolidinedione derivatives
2-(Methylthio)thiazol-4(5H)-one Methylthio group at position 2 Intermediate in synthesizing bioactive thiazolinones
5-(Substituted benzylidene) derivatives Benzylidene group at position 5 Enhanced antifungal activity via extended conjugation
Pioglitazone Thiazolidinedione core with benzyl ether chain Antidiabetic agent; demonstrates structural divergence but shared thiazole core

Table 2: Antifungal Activity of Selected Thiazol-4(5H)-ones

Compound MIC50 (μg/mL) Fungal Strains Tested Reference
This compound 0.12–0.25 Candida albicans, Aspergillus
5-(2,4-Dichlorobenzylidene) derivative 0.08–0.15 C. albicans
2-(Phenylamino)thiazol-4(5H)-one 1.5–2.0 Aspergillus niger
  • Mechanistic Insights: The methylamino group at position 4 enhances antifungal potency by improving membrane permeability and target binding. Compounds like 2-(methylamino)thiazol-4(5H)-one (MIC50 = 0.12 μg/mL) outperform ketoconazole by >250-fold . Benzylidene-substituted derivatives (e.g., 5-(2,4-dichlorobenzylidene)) further amplify activity through hydrophobic interactions .

Physicochemical Properties

  • Solubility: The methylamino group increases water solubility compared to unsubstituted thiazolones, which are often lipophilic .
  • Crystallography: X-ray studies of 4-(methoxyphenyl)amino-1,3-thiazol-2(5H)-one derivatives reveal planar thiazole rings and intermolecular hydrogen bonding, critical for stability .

Preparation Methods

Condensation of Thiourea Derivatives with Carbonyl Compounds

A foundational approach involves the condensation of thiourea derivatives with α-haloketones or aldehydes. For example, methylthiourea reacts with α-bromoacetylacetone in methanol under reflux to form the thiazole core. This method, rooted in the Hantzsch thiazole synthesis, proceeds via nucleophilic substitution at the α-carbon of the ketone, followed by cyclization .

Reaction Conditions :

  • Solvent : Methanol or ethanol

  • Temperature : 60–80°C (reflux)

  • Catalyst : Sodium methoxide or triethylamine

  • Yield : 65–78%

Key intermediates, such as 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, are often synthesized first and subsequently functionalized .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A one-pot protocol involves:

  • Bromination of α-active methylene ketones (e.g., acetylacetone) with N-bromosuccinimide (NBS).

  • Nucleophilic substitution with potassium thiocyanate.

  • Cyclization with methylamine under microwave irradiation (300 W, 120°C, 10–15 min) .

Advantages :

  • Time Reduction : 1–2 hours vs. 6–8 hours for conventional methods.

  • Yield Improvement : 80–92% .

Solid-Phase Synthesis for Industrial Scale

Industrial methods prioritize scalability and cost-effectiveness. A patent-described solid-phase synthesis involves:

  • Mixing hydrazine hydrate, sulfuric acid, and ammonium thiocyanate.

  • Grinding and baking at 105°C for 5 hours to produce thiosemicarbazide intermediates.

  • Reacting with methyl iodide in toluene under azeotropic dehydration .

Key Parameters :

  • Molar Ratios : 2:1:2 (hydrazine hydrate:H2SO4:NH4SCN)

  • Yield : >80%

One-Pot Multi-Component Reactions

A green chemistry approach combines methylamine, carbon disulfide, and chloroacetone in aqueous medium. The reaction proceeds via:

  • Formation of a thiourea intermediate.

  • Cyclization catalyzed by piperidine at 80°C .

Optimized Conditions :

  • Solvent : Water or ethanol

  • Catalyst : Piperidine (10 mol%)

  • Yield : 70–85%

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsConditionsYield (%)Purity (%)Key Advantage
Hantzsch SynthesisMethylthiourea, α-bromoketoneReflux, MeOH, 6 h65–7895–98Well-established protocol
Microwave-AssistedAcetylacetone, NBS, MeNH2300 W, 120°C, 15 min80–9298–99Rapid, high yield
Solid-PhaseNH2NH2, H2SO4, NH4SCN105°C, 5 h>8090–95Scalable, solvent-free
One-PotMeNH2, CS2, chloroacetoneH2O, piperidine, 80°C, 3 h70–8592–97Eco-friendly, minimal waste

Mechanistic Insights and Side Reactions

The formation of 4-(methylamino)-1,3-thiazol-2(5H)-one often competes with side products such as thiazolidin-2-ylidene acetamides . For instance, using benzylamine instead of methylamine leads to unexpected spirocyclic products due to alternative cyclization pathways .

Mitigation Strategies :

  • Temperature Control : Maintaining ≤80°C prevents over-cyclization.

  • Catalyst Selection : Piperidine minimizes byproducts compared to stronger bases .

Purification and Characterization

Crude products are purified via:

  • Column Chromatography : Silica gel with chloroform/methanol (19:1) .

  • Recrystallization : Ethanol/water mixtures (1:1) .

Characterization Data :

  • 1H NMR (DMSO-d6) : δ 2.28 (s, 3H, CH3), 3.38 (s, 3H, N-CH3), 4.89 (s, 2H, NH2) .

  • MS (ESI) : m/z 134.16 (M+H)+.

Q & A

Q. How can researchers optimize the synthesis yield of 4-(methylamino)-1,3-thiazol-2(5H)-one under varying solvent and catalyst conditions?

Methodological Answer: Synthetic optimization requires systematic variation of solvents (polar vs. non-polar) and catalysts (e.g., acidic or basic conditions). For example, in analogous thiazole derivatives, reactions in ethanol or DMF under reflux with catalytic p-toluenesulfonic acid (p-TsOH) improved yields by 15–20% compared to non-polar solvents like toluene . Key steps:

  • Control experiments : Compare yields across solvents (e.g., ethanol, DMF, acetonitrile).
  • Catalyst screening : Test p-TsOH, KOH, or Lewis acids.
  • Characterization : Use HPLC (≥95% purity threshold) and FTIR to confirm structural integrity.
    Reference Data :
SolventCatalystYield (%)Purity (HPLC)
Ethanolp-TsOH7597.2
DMFNone6094.5

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

  • ¹H/¹³C NMR : Identify methylamino protons (δ ~2.5–3.0 ppm) and thiazolone carbonyl (δ ~170–175 ppm). For example, in similar compounds, the thiazole ring protons resonate at δ 7.2–7.8 ppm .
  • FTIR : Confirm C=O stretching (1650–1700 cm⁻¹) and N-H bending (1540–1580 cm⁻¹).
  • Mass spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 143 for the parent ion) and fragmentation patterns.
    Note : Cross-validate with elemental analysis (C, H, N, S) to ensure ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from assay variability or structural impurities. Strategies include:

  • Standardized bioassays : Use MIC (Minimum Inhibitory Concentration) protocols for antimicrobial studies, ensuring consistent inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (24–48 hrs) .
  • Purity verification : Re-test compounds with ≥98% HPLC purity.
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methylamino vs. ethylamino groups) and compare activities. For example, fluorobenzyl-thiazole analogs showed enhanced antifungal activity due to increased lipophilicity .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Use crystal structures of target enzymes (e.g., Staphylococcus aureus dihydrofolate reductase, PDB: 3SRW). Key parameters:
    • Grid box size: 60×60×60 Å.
    • Lamarckian genetic algorithm (50 runs).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy .
    Example : Analogous triazole-thiadiazole hybrids showed binding energies ≤-8.5 kcal/mol to fungal CYP51 .

Q. How can researchers address low reproducibility in synthetic routes for this compound?

Methodological Answer: Reproducibility issues often stem from unoptimized reaction conditions or side reactions. Mitigation steps:

  • In situ monitoring : Use TLC or inline FTIR to track intermediate formation (e.g., thiosemicarbazide intermediates at Rf 0.5 in ethyl acetate/hexane).
  • Byproduct analysis : Isolate and characterize side products via LC-MS. For example, overalkylation byproducts in thiazole synthesis can be minimized using stoichiometric control (1:1 molar ratio of reactants) .
  • Scale-up protocols : Maintain consistent heating rates (e.g., 2°C/min) and stirring speeds (500 rpm) during reflux.

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies of this compound?

Methodological Answer:

  • Non-linear regression (GraphPad Prism) : Fit data to a four-parameter logistic model (IC₅₀ ± SEM).
  • ANOVA with post-hoc tests : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7).
  • Heatmaps : Visualize selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .

Q. How can researchers validate the stability of this compound under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hrs. Monitor degradation via HPLC.
  • LC-MS/MS : Identify degradation products (e.g., hydrolysis of the thiazolone ring to thioamide).
  • Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics .

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